molecular formula C20H22Cl2N4O2 B14705771 Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate CAS No. 21280-07-9

Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate

Cat. No.: B14705771
CAS No.: 21280-07-9
M. Wt: 421.3 g/mol
InChI Key: NWTCCOFVUOPJGK-UHFFFAOYSA-N
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Description

Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate is a chemical compound with a complex structure that includes a quinazoline core and a piperonyl-piperazine moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate typically involves multiple steps. One common method includes the reaction of quinazoline derivatives with piperonyl-piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its dihydrochloride hydrate form.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinazoline core with a piperonyl-piperazine moiety sets it apart from other similar compounds, making it valuable for various research applications.

Properties

CAS No.

21280-07-9

Molecular Formula

C20H22Cl2N4O2

Molecular Weight

421.3 g/mol

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]quinazoline;dihydrochloride

InChI

InChI=1S/C20H20N4O2.2ClH/c1-2-4-17-16(3-1)20(22-13-21-17)24-9-7-23(8-10-24)12-15-5-6-18-19(11-15)26-14-25-18;;/h1-6,11,13H,7-10,12,14H2;2*1H

InChI Key

NWTCCOFVUOPJGK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=NC5=CC=CC=C54.Cl.Cl

Origin of Product

United States

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